molecular formula C26H22N4O2 B11177286 N,N'-bis(6-methylpyridin-2-yl)biphenyl-2,2'-dicarboxamide

N,N'-bis(6-methylpyridin-2-yl)biphenyl-2,2'-dicarboxamide

Cat. No.: B11177286
M. Wt: 422.5 g/mol
InChI Key: LYRUFIDCQDWYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two carboxamide groups, each linked to a 6-methylpyridin-2-yl moiety. Its intricate structure allows for diverse chemical interactions, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the coupling of 6-methylpyridin-2-yl derivatives with biphenyl-2,2’-dicarboxylic acid under specific conditions. The reaction often requires the use of catalysts, such as palladium or copper, and may involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE .

Chemical Reactions Analysis

Types of Reactions

N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2’-BIS(6-METHYLPYRIDIN-2-YL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE stands out due to its biphenyl core and carboxamide linkages, which provide unique electronic and steric properties. These characteristics make it particularly effective in forming stable metal complexes and interacting with biological targets .

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-[2-[(6-methylpyridin-2-yl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C26H22N4O2/c1-17-9-7-15-23(27-17)29-25(31)21-13-5-3-11-19(21)20-12-4-6-14-22(20)26(32)30-24-16-8-10-18(2)28-24/h3-16H,1-2H3,(H,27,29,31)(H,28,30,32)

InChI Key

LYRUFIDCQDWYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC=CC(=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.